N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide, also known as FLA-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide works by binding to specific proteins and inhibiting their activity. In the case of cancer research, N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide binds to the active site of PAK4, preventing its activity and reducing cancer cell growth. In autoimmune disorder research, N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide inhibits the activity of IRAK4, which leads to a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide has been shown to have a selective inhibitory effect on PAK4 and IRAK4, which are involved in cancer cell growth and autoimmune disease development, respectively. N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide does not have a significant effect on other proteins, which reduces the likelihood of off-target effects. N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide has also been shown to have good bioavailability and stability in vivo.
実験室実験の利点と制限
One advantage of N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide is its specificity for PAK4 and IRAK4, which makes it a promising therapeutic agent for cancer and autoimmune disorders. However, one limitation is that N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide research. One direction is to conduct preclinical studies to evaluate the safety and efficacy of N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide in animal models of cancer and autoimmune disorders. Another direction is to optimize the synthesis method of N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide to improve its yield and purity. Additionally, future research could focus on developing analogs of N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide with improved pharmacological properties, such as increased potency and selectivity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide in humans.
合成法
N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluoro-6-methylpyrimidine with 3-nitroaniline, followed by reduction and acetylation. The final product is obtained through crystallization and purification.
科学的研究の応用
N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In cancer research, N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called PAK4. PAK4 is involved in cell migration and invasion, and its overexpression has been linked to cancer progression. N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide inhibits PAK4 by binding to its active site, thereby preventing its activity and reducing cancer cell growth.
In autoimmune disorder research, N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide achieves this by inhibiting the activity of a protein called IRAK4, which is involved in the production of inflammatory cytokines.
特性
IUPAC Name |
N-[3-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-8-12(14)13(16-7-15-8)18-11-5-3-4-10(6-11)17-9(2)19/h3-7H,1-2H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBSQSRILLCHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC(=CC=C2)NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。